molecular formula C22H30ClN5OS B305848 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

Cat. No. B305848
M. Wt: 448 g/mol
InChI Key: HESQLCIORTYLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression and protein function. ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mechanism of Action

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide selectively inhibits HDAC6, which plays a crucial role in regulating protein function and degradation. HDAC6 is known to deacetylate α-tubulin, which is essential for microtubule dynamics and cell motility. By inhibiting HDAC6, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide increases acetylation of α-tubulin, leading to impaired microtubule dynamics and decreased cell motility. 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide also inhibits the aggresome pathway, leading to the accumulation of misfolded proteins and induction of apoptosis.
Biochemical and Physiological Effects
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide induces apoptosis and cell cycle arrest, leading to decreased proliferation and survival. It also sensitizes cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide improves cognitive function and reduces neuroinflammation. In autoimmune diseases, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide reduces the production of pro-inflammatory cytokines and improves disease symptoms.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide is its specificity for HDAC6, which allows for targeted inhibition of this enzyme without affecting other HDACs. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide is its poor solubility, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide. One area of interest is the development of more potent and selective HDAC6 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in neurodegenerative disorders and to explore its potential as a therapeutic agent in these diseases.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide involves a multistep process that starts with the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-hydrazino-5-oxo-pentanoate. This intermediate is then reacted with thiosemicarbazide to yield 4-chlorophenyl-3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-5-oxo-pentanoate. The final step involves the reaction of this intermediate with dicyclohexylcarbodiimide and N,N-dicyclohexylamine to form 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide.

Scientific Research Applications

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.

properties

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

Molecular Formula

C22H30ClN5OS

Molecular Weight

448 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dicyclohexylacetamide

InChI

InChI=1S/C22H30ClN5OS/c23-17-13-11-16(12-14-17)21-25-26-22(28(21)24)30-15-20(29)27(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h11-14,18-19H,1-10,15,24H2

InChI Key

HESQLCIORTYLCJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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